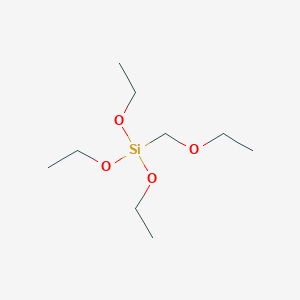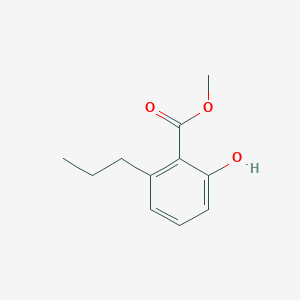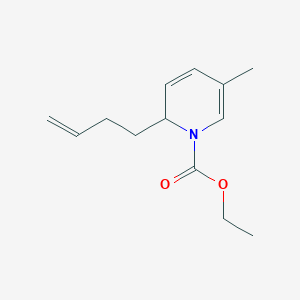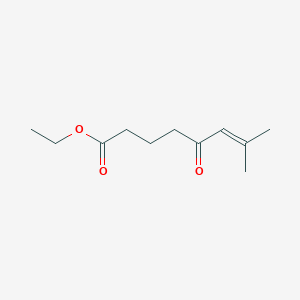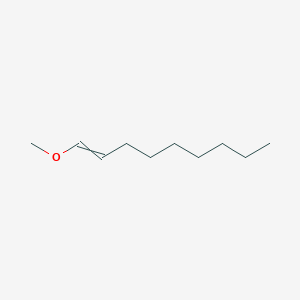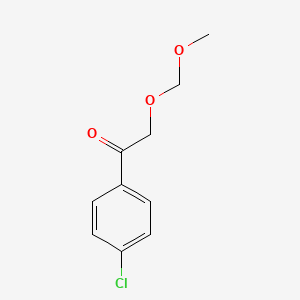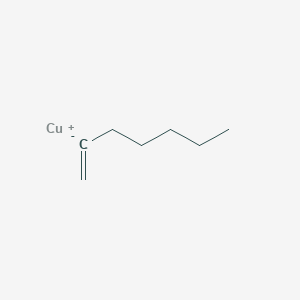![molecular formula C27H30O3 B14302990 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid CAS No. 114212-49-6](/img/structure/B14302990.png)
2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a molecular formula of C27H30O3 This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a benzoic acid derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the benzoic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylic acid group would produce an alcohol.
Applications De Recherche Scientifique
2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A similar compound with a hydroxy and methyl group on the aromatic ring.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Another related compound with two hydroxy groups and a methyl group on the aromatic ring.
Uniqueness
2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
114212-49-6 |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H30O3/c1-17-9-7-11-19(13-17)26(3,4)21-15-22(25(29)30)24(28)23(16-21)27(5,6)20-12-8-10-18(2)14-20/h7-16,28H,1-6H3,(H,29,30) |
Clé InChI |
MXZGRENVQXTIHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC(=C3)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


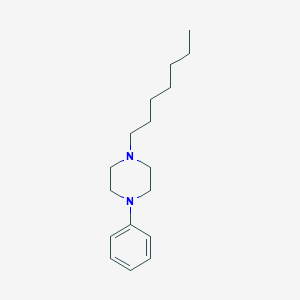
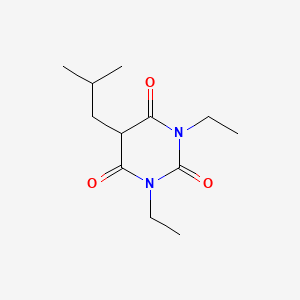
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
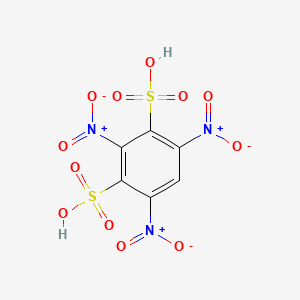
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
